Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)butanoate
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Overview
Description
Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)butanoate is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of an amino group and an ester functionality in its structure makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)butanoate .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester functionality can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides . The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazoles, which can be further utilized in various applications .
Scientific Research Applications
Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)butanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the ester functionality can participate in hydrophobic interactions, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)propanoate
- Methyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)butanoate
- Ethyl 2-(3-amino-4-ethyl-1h-pyrazol-1-yl)butanoate
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both an amino group and an ester functionality allows for diverse reactivity and applications, making it a valuable compound in various fields .
Properties
Molecular Formula |
C10H17N3O2 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
ethyl 2-(3-amino-4-methylpyrazol-1-yl)butanoate |
InChI |
InChI=1S/C10H17N3O2/c1-4-8(10(14)15-5-2)13-6-7(3)9(11)12-13/h6,8H,4-5H2,1-3H3,(H2,11,12) |
InChI Key |
LRLGBQGMSFITAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)N1C=C(C(=N1)N)C |
Origin of Product |
United States |
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